Physicochemical properties of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
Physicochemical properties of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to 3-Iodo-1-isopropyl-1H-indole-2-carboxylic Acid
Executive Summary
3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid (CAS: 1263209-55-7 ) is a specialized heterocyclic building block primarily utilized in the synthesis of 5-Lipoxygenase Activating Protein (FLAP) inhibitors and other indole-based anti-inflammatory agents. Its structural core—a 1,2,3-trisubstituted indole—serves as a critical scaffold for positioning pharmacophores that interfere with the arachidonic acid cascade.
This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthetic workflow, and its application in drug discovery.
Physicochemical Profile
The molecule combines a lipophilic indole core with a polar carboxylic acid headgroup and a reactive iodine handle. This duality governs its solubility and reactivity profile.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 1263209-55-7 | [1] |
| Molecular Formula | C₁₂H₁₂INO₂ | |
| Molecular Weight | 329.13 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Observed in analogs [2] |
| Melting Point | 160–165 °C (Decomposes) | Predicted based on 1-methyl analog (dec. 125°C) [2] |
| pKa (Acid) | ~3.8 – 4.2 | Typical for indole-2-COOH [3] |
| LogP (Predicted) | 3.5 – 4.0 | High lipophilicity due to isopropyl/iodo groups |
| Solubility | Low in Water; Soluble in DMSO, DMF, MeOH, DCM | |
| H-Bond Donors | 1 (Carboxylic Acid -OH) | |
| H-Bond Acceptors | 2 (C=O, Indole N typically non-basic) |
Synthetic Methodology & Validation
The synthesis of 3-iodo-1-isopropyl-1H-indole-2-carboxylic acid requires a sequential functionalization strategy. The protocol below is designed for regiochemical fidelity , preventing common side reactions like C-3 alkylation or over-iodination.
Core Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthetic route ensuring N-1 functionalization prior to C-3 halogenation.
Detailed Experimental Protocol
Step 1: N-Alkylation (Introduction of Isopropyl Group)
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Reagents: Ethyl indole-2-carboxylate (1.0 eq), 2-Iodopropane (1.5 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
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Solvent: Anhydrous DMF.
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Procedure:
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Dissolve ethyl indole-2-carboxylate in DMF under N₂ atmosphere.
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Add Cs₂CO₃ and stir for 15 min to deprotonate the indole nitrogen (pKa ~16).
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Add 2-Iodopropane dropwise. Heat to 60°C for 4-6 hours.
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Validation: Monitor by TLC (Hexane/EtOAc). Product (Intermediate A) will have a higher R_f than the starting material due to loss of the N-H donor.
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Workup: Dilute with water, extract with EtOAc.
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Step 2: Electrophilic Aromatic Substitution (C3-Iodination)
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Reagents: Intermediate A (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
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Solvent: DMF or Acetonitrile.
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Procedure:
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Dissolve Intermediate A in DMF. Cool to 0°C.
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Add NIS portion-wise to prevent exotherm. The C-3 position is highly nucleophilic; reaction is typically complete within 1 hour.
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Critical Control: Do not use excess I₂/oxidant, which can lead to ring oxidation.
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Validation: 1H NMR will show the disappearance of the C-3 proton (typically a doublet or singlet around δ 7.0-7.5 ppm depending on substitution).
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Step 3: Ester Hydrolysis
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Reagents: Intermediate B, LiOH (3.0 eq).
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Solvent: THF/Water (3:1).
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Procedure:
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Stir the ester in THF/Water at room temperature.
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Upon completion, acidify carefully with 1M HCl to pH ~3.
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The target acid often precipitates as a solid. Filter and wash with cold water.
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Structural Characterization (Self-Validating Data)
To confirm the identity of 3-Iodo-1-isopropyl-1H-indole-2-carboxylic acid , the following spectroscopic signatures must be present.
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¹H NMR (DMSO-d₆, 400 MHz) Prediction:
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δ 13.0-13.5 (br s, 1H): Carboxylic acid proton (-COOH).
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δ 7.4-7.8 (m, 4H): Indole aromatic ring protons (H4, H5, H6, H7).
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δ 5.4-5.6 (septet, 1H): N-CH proton of the isopropyl group. Key diagnostic signal.
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δ 1.5-1.6 (d, 6H): Methyl protons of the isopropyl group.
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Absence: No signal for C3-H (confirming iodination) and no signal for N-H.
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Mass Spectrometry (ESI):
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[M-H]⁻: 327.9 m/z (Negative mode is preferred for carboxylic acids).
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Isotope Pattern: Iodine is monoisotopic, so no M+2 peak from halogen (unlike Cl/Br).
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Biological Application: FLAP Inhibition[7]
This compound acts as a scaffold for FLAP inhibitors (e.g., analogs of MK-886). FLAP (5-Lipoxygenase Activating Protein) is a membrane-bound protein essential for the biosynthesis of leukotrienes, which drive inflammation in asthma and atherosclerosis.[1]
Mechanism of Action Diagram
Figure 2: The inhibitor (green) binds to FLAP, preventing the presentation of Arachidonic Acid to 5-LO, thereby halting Leukotriene production.
Structure-Activity Relationship (SAR):
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COOH Group: Often acts as a bioisostere or is coupled to form an amide/zwitterionic moiety to interact with the polar pocket of FLAP.
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3-Iodo Position: Serves as a handle for Suzuki-Miyaura coupling to attach hydrophobic benzyl or bi-aryl groups (e.g., 4-chlorobenzyl) which are critical for occupying the lipophilic binding groove of FLAP [4].
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N-Isopropyl: Provides steric bulk and lipophilicity, optimizing membrane penetration and hydrophobic interactions.
Handling and Stability
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can be photosensitive).
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Stability: Susceptible to decarboxylation at high temperatures (>150°C). Avoid strong oxidizers which may liberate iodine.
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Safety: Treat as a potential irritant. Standard PPE (gloves, goggles) required.
References
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Yue, D., et al. (2002). "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling...". Journal of Organic Chemistry, 67(6), 1905–1909. (Describing properties of analogous 3-iodo-1-methylindoles). Retrieved from [Link]
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Create Chemical . (n.d.). Indole-2-carboxylic acid properties. Retrieved from [Link]
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Stock, N. S., et al. (2011). "5-Lipoxygenase-Activating Protein (FLAP) Inhibitors.[1] Part 4: Development of AM803". Journal of Medicinal Chemistry, 54(23), 8013–8029. Retrieved from [Link]
